Dibenzo[B,D]furan-1-ylboronic acid
Übersicht
Beschreibung
Dibenzo[B,D]furan-1-ylboronic acid is an organic compound belonging to the boronic acid family. It is derived from dibenzofuran, a heterocyclic aromatic compound. This compound is known for its stability, reactivity, and catalytic properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and electronic devices .
Wirkmechanismus
Target of Action
Dibenzo[B,D]furan-1-ylboronic acid is a versatile organic compound that primarily targets the formation of stable boronate esters . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . It also serves as an intermediate in the synthesis of the dibenzo[g,p]chrysene compound .
Mode of Action
The compound’s mode of action is largely based on its ability to form stable boronate esters through reaction with various electrophiles . This property makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds .
Biochemical Pathways
Its role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
The primary result of this compound’s action is the formation of stable boronate esters, which can be used in various organic synthesis processes, including the construction of carbon-carbon bonds . When coupled with imidazole derivatives, it can form anti-inflammatory compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be affected by the presence of certain solvents, such as methylene chloride and dimethyl sulfoxide .
Biochemische Analyse
Biochemical Properties
One of the key properties of Dibenzo[B,D]furan-1-ylboronic acid is its ability to form stable boronate esters through reaction with various electrophiles . This property makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds . The resulting boronate esters are highly versatile and can undergo further transformations to generate complex molecular structures .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form stable boronate esters, which can participate in various organic reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzo[B,D]furan-1-ylboronic acid is typically synthesized through a two-step reaction process. The first step involves the reaction of 1-bromodibenzofuran with n-butyllithium in dry tetrahydrofuran (THF) at -78°C. This is followed by the addition of trimethyl borate, which is allowed to react as the mixture gradually warms to room temperature. The reaction mixture is then washed with water, and the crude product is purified by washing with toluene/methylene chloride and filtering .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[B,D]furan-1-ylboronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include boronate esters, which are versatile intermediates in organic synthesis, and various substituted dibenzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Dibenzo[B,D]furan-1-ylboronic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs)
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[B,D]furan-2-ylboronic acid
- Dibenzo[B,D]furan-4-ylboronic acid
- Benzofuran-6-ylboronic acid
Uniqueness
Dibenzo[B,D]furan-1-ylboronic acid is unique due to its specific position of the boronic acid group on the dibenzofuran ring, which imparts distinct reactivity and stability compared to its isomers. This unique positioning makes it particularly effective in certain catalytic and synthetic applications .
Biologische Aktivität
Dibenzo[B,D]furan-1-ylboronic acid is an organic compound known for its unique structural properties and biological activities. As a member of the boronic acid family, it has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound (CAS No. 162607-19-4) is characterized by its ability to form stable boronate esters, which are crucial intermediates in organic synthesis. Its molecular formula is , and it exhibits high gastrointestinal absorption and permeability across biological membranes due to its favorable lipophilicity and structure .
Target Interactions
This compound primarily targets the formation of stable boronate esters through reactions with various electrophiles. This ability positions it as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of carbon-carbon bonds .
Biochemical Pathways
The compound's mechanism involves:
- Formation of Boronate Esters : It reacts with electrophiles to form stable boronate esters.
- Influence on Kinase Activity : Recent studies have shown that derivatives of dibenzo[B,D]furan can inhibit specific kinases, such as Pim-1/2 and CLK1, suggesting potential applications in cancer therapy .
Anticancer Properties
Research has demonstrated that dibenzo[B,D]furan derivatives exhibit significant anticancer activity. For instance:
- A lead compound derived from dibenzo[B,D]furan showed nanomolar IC50 values against CLK1 and low micromolar potency against MV4-11 acute myeloid leukemia cells .
- Other derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE-4), which is implicated in inflammatory diseases .
Case Studies
- Inhibition Studies : Compounds derived from dibenzo[B,D]furan were tested for their inhibitory effects on kinases involved in cancer progression. The results indicated that certain modifications on the dibenzofuran core enhanced potency against specific kinases, demonstrating a structure-activity relationship (SAR) that can guide future drug design .
- Toxicity Assessments : Compounds were evaluated for systemic availability and toxicity in preclinical models, revealing promising results with non-toxic profiles while maintaining efficacy .
Applications in Research
This compound is utilized across various domains:
- Organic Synthesis : It serves as a crucial reagent in synthesizing complex organic molecules through cross-coupling reactions .
- Pharmaceutical Development : The compound is explored as an intermediate for developing new therapeutic agents targeting cancer and inflammatory diseases .
Comparative Analysis
Compound | Biological Activity | Key Findings |
---|---|---|
This compound | Anticancer, Kinase Inhibition | Potent against CLK1; low micromolar activity against MV4-11 cells |
Dibenzo[B,D]furan derivatives | PDE-4 inhibition | Promising results in asthma/COPD models; non-toxic |
Benzofuran derivatives | Antiproliferative | Effective against non-small cell lung cancer cell lines |
Eigenschaften
IUPAC Name |
dibenzofuran-1-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBTOVNZIUWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3OC2=CC=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306837 | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-19-4 | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-1-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.